molecular formula C11H13ClOS B13650299 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one

1-((4-Chlorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13650299
M. Wt: 228.74 g/mol
InChI Key: ANMRGDDBNVGQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chlorophenyl)thio)-3-methylbutan-2-one is an organic compound that features a thioether linkage between a 4-chlorophenyl group and a 3-methylbutan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-chlorothiophenol with 3-methyl-2-butanone under basic conditions. A common method includes the use of sodium hydroxide as a base in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from 4-chlorothiophenol attacks the carbonyl carbon of 3-methyl-2-butanone, resulting in the formation of the thioether bond.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thioether-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether linkage and the chlorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: This compound shares the thioether linkage and chlorophenyl group but differs in the presence of a hydroxyl group and an enone structure.

    5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione: This compound contains a similar chlorophenyl group but features a triazolidine ring and a thione group.

Uniqueness: 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

1-((4-Chlorophenyl)thio)-3-methylbutan-2-one is a thioether compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring a chlorophenyl group and a thioether linkage, plays a significant role in its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The biological activity of this compound is attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The thioether group can undergo oxidation, leading to the formation of sulfoxides or sulfones that may inhibit enzyme activity. This has implications for its potential use as an inhibitor in various biochemical pathways.
  • Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways associated with inflammation, cancer progression, or microbial resistance .

Biological Activities

  • Antimicrobial Activity:
    • Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
  • Anticancer Properties:
    • Preliminary studies suggest that this compound may possess anticancer activity. Mechanistic studies are ongoing to elucidate how it affects cancer cell proliferation and apoptosis pathways .
  • Neuroprotective Effects:
    • Some derivatives of thioether compounds have shown neuroprotective effects by modulating cholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's . Further research is needed to establish the efficacy of this compound in this context.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its uniqueness and potential advantages:

Compound NameStructureBiological ActivityNotes
1-((3-Chlorophenyl)thio)-3-methylbutan-2-oneSimilar thioether structureAntimicrobial, anticancerSlightly different substituents may affect potency
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-oneHydroxyl group additionPotentially enhanced reactivityHydroxyl group may increase solubility
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thioneTriazolidine ring presentAntimicrobial, antifungalDifferent ring structure alters mechanism

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 µM to 100 µM led to a significant reduction in cell viability, indicating potential anticancer properties.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

ANMRGDDBNVGQCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.